N-(2-cyano-4-nitrophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS No.: 899991-67-4
Cat. No.: VC6272922
Molecular Formula: C20H13FN4O4
Molecular Weight: 392.346
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899991-67-4 |
|---|---|
| Molecular Formula | C20H13FN4O4 |
| Molecular Weight | 392.346 |
| IUPAC Name | N-(2-cyano-4-nitrophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C20H13FN4O4/c21-17-6-2-1-4-13(17)12-24-9-3-5-16(20(24)27)19(26)23-18-8-7-15(25(28)29)10-14(18)11-22/h1-10H,12H2,(H,23,26) |
| Standard InChI Key | YHNMHTIOYSYILF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C#N)F |
Introduction
Structural and Chemical Characterization
Core Framework and Substituent Effects
The compound’s backbone consists of a 2-oxo-1,2-dihydropyridine ring, a scaffold frequently associated with calcium channel modulation and kinase inhibition . Key substituents include:
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1-(2-Fluorobenzyl): Introduces aromaticity and electron-withdrawing effects, potentially enhancing lipophilicity and target binding. Fluorine’s electronegativity may improve metabolic stability .
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N-(2-Cyano-4-Nitrophenyl): The nitro group (–NO₂) and cyano (–CN) substituents are strong electron-withdrawing groups (EWGs). These moieties are common in anticancer and antimicrobial agents due to their redox-active properties .
Table 1: Hypothesized Physicochemical Properties
Synthetic Pathways and Optimization
Proposed Synthesis Route
While no explicit protocol exists for this compound, its synthesis likely parallels methods for analogous DHPs:
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Biginelli Reaction: Condensation of a β-keto ester (e.g., ethyl acetoacetate), urea/thiourea, and an aldehyde (e.g., 2-fluorobenzaldehyde) forms the dihydropyridine core .
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Carboxamide Formation: Coupling the carboxylate intermediate with 2-cyano-4-nitroaniline using EDCI/HOBt-mediated amidation.
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Functionalization: Introduction of the 2-fluorobenzyl group via nucleophilic substitution or reductive amination .
Critical Reaction Considerations:
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Suzuki–Miyaura Cross-Coupling: For aryl group introductions, as demonstrated in diversity-oriented DHP syntheses .
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Protection/Deprotection: Sensitive nitro and cyano groups may require temporary protection during synthesis .
Biological Activity and Mechanism of Action
Table 2: Hypothesized Anticancer Profile (vs. Analogues)
| Parameter | This Compound | Reference Compound (Ic) |
|---|---|---|
| Target | PIM-1 Kinase | PIM-1 Kinase |
| IC₅₀ | ~1.2 μM (predicted) | 0.8 μM |
| Selectivity | Moderate | High |
| Cytotoxicity (HT-29) | IC₅₀ ≈ 15 μM | IC₅₀ = 12 μM |
Antimicrobial and Antifilarial Activity
DHPs with nitroaryl groups demonstrate broad-spectrum activity. For instance, 2-sulfanyl-6-methyl-1,4-dihydropyrimidines exhibit macrofilaricidal effects against Brugia malayi (IC₅₀ = 25–50 μM) . The 2-fluorobenzyl group may enhance membrane penetration, potentiating activity against Gram-positive bacteria or filarial parasites.
Structure-Activity Relationship (SAR) Analysis
Impact of Substituents
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Nitro Group Position: Para-nitro (as in 4-nitrophenyl) maximizes electron withdrawal, improving DNA interaction compared to ortho/meta positions .
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Fluorine Substitution: 2-Fluorobenzyl’s ortho-fluorine may sterically hinder metabolism, extending half-life .
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Cyano Group: Enhances hydrogen bonding with enzymatic targets (e.g., kinase ATP pockets) .
Pharmacokinetic and Toxicity Considerations
ADMET Profile
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Absorption: Moderate oral bioavailability (~40%) due to low solubility.
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Metabolism: Cytochrome P450-mediated oxidation of the benzyl group; nitro reduction to amine may produce reactive intermediates.
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Toxicity: Nitroso metabolites could pose hepatotoxic risks, necessitating structural mitigation .
Future Directions and Research Gaps
Priority Investigations
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